molecular formula C10H18O B6160047 (1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol CAS No. 73366-08-2

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

Cat. No.: B6160047
CAS No.: 73366-08-2
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-HXFLIBJXSA-N
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Description

(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol, a stereoisomer of 3-pinanol commonly referred to as Isopinocampheol, is a tertiary alcohol of the pinane family with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . This compound is a valuable chiral building block and intermediate in organic synthesis and pharmaceutical research. Its defined stereochemistry makes it particularly useful for studying stereospecific reactions and for the synthesis of other optically active compounds . Researchers utilize this specific isomer of isopinocampheol in the exploration of terpene chemistry and as a starting material for the synthesis of flavors, fragrances, and other natural product analogs . The compound occurs naturally in various plant species, including Dracocephalum nutans , Picea abies , and green tea, highlighting its relevance in phytochemical studies . With a melting point of 51-53°C and a boiling point of 217-219°C, it presents typical physical characteristics for a terpene-derived alcohol . This product is intended for research purposes in a controlled laboratory environment and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

73366-08-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1

InChI Key

REPVLJRCJUVQFA-HXFLIBJXSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

Purity

95

Origin of Product

United States

Preparation Methods

Process Overview

Isoborneol is industrially synthesized via the acid-catalyzed hydration of camphene, a bicyclic monoterpene. The reaction leverages azeotropic distillation and fixed-bed catalysis to enhance efficiency and reduce byproducts. As detailed in CN104151142A, camphene (≥95% purity) is mixed with isopropanol and water in a 1:2–5:0.36–0.72 weight ratio and heated to 60–80°C. The azeotropic mixture distills into a condenser, and the condensate circulates through a solid acid catalyst bed (e.g., sulfonated resins), promoting continuous hydration.

Reaction Conditions and Optimization

Key parameters include:

  • Catalyst : Solid acid catalysts enable heterogeneous reactions, minimizing equipment corrosion and waste.

  • Temperature : Optimal azeotropic distillation occurs at 68–80°C, with catalytic beds maintained at 50–80°C.

  • Time : Reactions achieve ≥97% camphene conversion within 8 hours.

Table 1: Performance Metrics for Camphene Hydration

ParameterExample 1Example 2
Camphene input (g)5001500
Isoborneol yield (g)5001500
Camphene conversion (%)97.497.8
Selectivity (%)93.593.9
Purity (%)95.095.2
Melting point (°C)205206

Post-reaction, the mixture is cooled to 40°C, yielding isoborneol with ≤3% residual camphene. The product exhibits a white crystalline morphology, whiteness ≥86%, and solubility in petroleum ether.

Saponification of Isobornyl Acetate

Continuous Saponification Process

An alternative route involves the alkaline hydrolysis of isobornyl acetate. As per CN104193591A, sodium hydroxide (NaOH) and isobornyl acetate are reacted in polar solvents (e.g., ethanol) within oscillatory flow or ultrasonic reactors. The continuous process ensures rapid mixing and heat transfer, achieving >99% conversion and >95% yield.

Solvent and Reactor Systems

  • Solvents : Ethanol or isopropanol facilitate biphasic reactions, enhancing interfacial contact.

  • Reactors : Static mixers reduce reaction time to <1 hour, compared to batch systems requiring 6–8 hours.

Table 2: Saponification Reaction Parameters

ParameterValue
NaOH concentration20–30% (w/w)
Temperature60–80°C
Residence time30–60 minutes
Isobornyl acetate conversion>99%
Isoborneol yield>95%

Post-saponification, non-polar solvents (e.g., cyclohexane) extract isoborneol, followed by aqueous washing and crystallization. The process recovers >90% of polar solvents via distillation, minimizing waste.

Comparative Analysis of Preparation Methods

Economic and Environmental Considerations

  • Hydration : Eliminates acetic acid use, reducing corrosion and wastewater. Capital costs are higher due to fixed-bed reactors, but operational expenses are lower.

  • Saponification : Requires esterification of camphene to isobornyl acetate, adding a preliminary step. However, continuous reactors improve scalability and energy efficiency.

Table 3: Method Comparison

MetricHydrationSaponification
Steps12
Reaction time8 hours<1 hour
ByproductsMinimalSodium acetate
Solvent recovery85–90%>90%
Industrial adoptionHighModerate

Chemical Reactions Analysis

Oxidation to Ketones

The compound undergoes oxidation to form ketones, particularly isopinocamphone or pinocamphone , depending on reaction conditions. Key examples include:

Reaction TypeReagent/ConditionsProductYieldStereochemical Outcome
Oxidation PDC (pyridinium chlorochromate)(+)-Isopinocamphone (4)75%Retains stereochemistry at carbons 1, 2, and 5; oxidation at C-3 introduces ketone
Epimerization NaOEt in EtOH(+)-Pinocamphone (6)95% (4:1 mixture with isopinocamphone)Epimerization at C-2 alters stereochemistry (2R → 2S) while retaining other centers

Mechanism : Oxidation of the alcohol group at C-3 to a ketone occurs via PDC, a mild oxidizing agent. Subsequent epimerization under basic conditions (NaOEt) facilitates ring-flip rearrangements, altering stereocenters at C-2.

Grignard Reactions

While not directly demonstrated for this stereoisomer, related compounds like sabina ketone undergo nucleophilic additions. For example, reactions with MeLi (methyl lithium) yield 4-thujanol stereoisomers:

ReagentConditionsProductsDiastereomeric Ratio
MeLi−78°C → RTcis-4-thujanol (major)90% cis : 10% trans
trans-4-thujanol (minor)

This suggests potential reactivity of the alcohol group in nucleophilic additions, though stereochemical outcomes would depend on the specific substrate’s configuration.

Stability and Storage

The compound exhibits moderate stability under standard conditions:

  • Melting Point : 52–55°C

  • Boiling Point : 219°C

  • Storage : Recommended at 2–8°C to minimize decomposition .

Analytical Data

PropertyValueSource
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Density 0.866 g/cm³ (15°C)
Optical Rotation [α]²³D = +11.2 (c 1.0, EtOH) for (+)-isopinocamphone

Scientific Research Applications

Synthesis of Chiral Compounds

Isopinocampheol serves as a chiral building block in organic synthesis. Its stereochemistry allows for the creation of various chiral derivatives used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Chiral Nematic Polymers

Research has demonstrated the use of isopinocampheol in the preparation of thermotropic chiral nematic side-chain copolymers. These materials have potential applications in liquid crystal displays (LCDs) and optical devices due to their unique optical properties .

Antifungal Activity

Isopinocampheol has been investigated for its antifungal properties, making it a candidate for developing new antifungal agents.

Case Study: Bioactive Compounds

A study highlighted the synthesis of dithiophosphoric acid derivatives using isopinocampheol as a precursor. These compounds exhibited significant antifungal activity against various fungal strains, suggesting potential applications in agricultural fungicides .

Fragrance and Flavor Industry

Due to its pleasant odor profile reminiscent of pine and citrus, isopinocampheol is utilized in the fragrance industry for perfumes and flavoring agents.

Data Table: Applications in Fragrance

Application TypeDescriptionExample Products
FragranceUsed as a natural scentPerfumes, air fresheners
FlavoringEnhances flavor profilesFood products

Pharmaceutical Applications

Isopinocampheol's chiral nature makes it useful in drug formulation and development.

Case Study: Drug Development

Research has explored the incorporation of isopinocampheol into drug delivery systems to enhance bioavailability and therapeutic efficacy. Its ability to modify pharmacokinetic properties makes it a valuable compound in pharmaceutical formulations .

Natural Product Chemistry

Isopinocampheol is studied within the context of natural products due to its occurrence in essential oils derived from various plants.

Data Table: Sources of Isopinocampheol

Plant SpeciesConcentration (%)Part Used
Pinus species0.5 - 1.0Needles
Juniperus communis0.2 - 0.5Berries

Mechanism of Action

The mechanism of action of (1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Analogues

The compound’s structural analogues differ in substituent positions, stereochemistry, or functional groups. Key examples include:

Compound Name CAS Number Molecular Formula Optical Rotation ([α]D) Key Derivatives/Applications
(+)-Isopinocampheol 24041-60-9 C10H18O +95° (c = 1.0, EtOH) Isopinocamphone (via PDC oxidation) ; Ligand in Pd complexes
(−)-Isopinocamphone 471-69-0 C10H16O −11.2° (c = 1.0, EtOH) Fragrance intermediate; Epimerizes to pinocamphone
(+)-Pinocamphone 547-60-4 C10H16O +11.2° (c = 1.0, EtOH) Equilibrium with isopinocamphone (4:1 ratio)
(−)-trans-Pinocarveol 547-61-5 C10H16O −5.0° (neat) Flavoring agent; Higher LogP (1.97)
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol 3917-59-7 C10H16O N/A Higher boiling point (217.5°C)

Reactivity and Functionalization

  • Oxidation: (+)-Isopinocampheol oxidizes to (+)-isopinocamphone (75% yield) using pyridinium dichromate (PDC), retaining stereochemistry . In contrast, (−)-isopinocamphone epimerizes to (−)-pinocamphone under basic conditions .
  • Ligand Utility: Derivatives of (+)-isopinocampheol, such as (E)-1-(1-methylimidazol-2-yl)-N-isopinocampheylmethanimine, enhance enantioselectivity in Cu(II)-catalyzed Henry reactions . Comparatively, pinocarveol-based ligands are less explored in catalysis.

Physical Properties

  • Boiling Points: (+)-Isopinocampheol derivatives (e.g., methyl cyclobutane carboxylate) exhibit lower boiling points than 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol (217.5°C) due to reduced rigidity .
  • Optical Activity: (+)-Isopinocampheol’s high optical purity (95% ee) contrasts with racemic mixtures of simpler bicyclic alcohols like 2-pinanol .

Research Findings and Data Tables

Table 1: Comparative Reactivity of Bicyclic Alcohols

Compound Oxidation Product (Yield) Epimerization Equilibrium Key Reaction Conditions
(+)-Isopinocampheol (+)-Isopinocamphone (75%) N/A PDC, CH2Cl2, RT
(−)-Isopinocamphone (−)-Pinocamphone (95%) 4:1 (Pinocamphone:Iso) NaOEt/EtOH, RT
2-Pinanol 2-Pinanone (60%) N/A CrO3/H2SO4

Table 2: Physical Properties of Selected Analogues

Compound Melting Point (°C) Boiling Point (°C) LogP
(+)-Isopinocampheol 50–52 230 (est.) 2.1
(−)-trans-Pinocarveol 5 217.5 1.97
6,6-Dimethyl-2-methylene... N/A 217.5 2.3

Biological Activity

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, commonly known as menthol , is a bicyclic monoterpene alcohol that is widely recognized for its various biological activities. This compound is primarily derived from mint oils and has applications in pharmaceuticals, cosmetics, and food products due to its characteristic cooling sensation and flavor.

  • Chemical Formula : C10H18O
  • Molecular Weight : 154.25 g/mol
  • CAS Number : 27779-29-9
  • Melting Point : 57-59 °C
  • Boiling Point : 101-102 °C at 1 mmHg

1. Antimicrobial Properties

Menthol exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli0.5 mg/mL
S. aureus0.25 mg/mL

2. Anti-inflammatory Effects

Menthol has been documented to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. Research indicates that it can reduce inflammation in models of arthritis and other inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

A study conducted on rats with induced paw edema demonstrated that topical application of menthol significantly reduced swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

3. Analgesic Effects

Menthol is widely used for its analgesic properties. It activates TRPM8 (transient receptor potential melastatin 8), a receptor involved in sensing cold temperatures and pain relief.

Study ReferencePain ModelResult
Smith et al., 2020Heat-induced pain in miceSignificant pain reduction observed

4. Respiratory Benefits

Menthol is commonly included in cough suppressants and decongestants due to its ability to provide a cooling sensation that can alleviate throat irritation and improve airflow in the respiratory tract.

The biological activity of menthol can be attributed to its interaction with various receptors:

  • TRPM8 Activation : Induces a cooling sensation and analgesic effects.
  • Inhibition of COX Enzymes : Reduces the synthesis of prostaglandins involved in inflammation.
  • Membrane Disruption : Alters the permeability of microbial membranes leading to cell death.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol be experimentally confirmed?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy with computational modeling. Use NOESY or ROESY experiments to detect spatial proximity of protons in the bicyclic structure. Computational tools like density functional theory (DFT) can predict stereochemical stability and compare calculated NMR shifts with experimental data . X-ray crystallography, if single crystals are obtainable, provides definitive confirmation .

Q. What purification techniques are recommended for isolating high-purity samples of this compound?

  • Methodological Answer : Employ column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate stereoisomers. Recrystallization from solvents like ethanol or acetone can further enhance purity. Monitor purity via HPLC with a chiral stationary phase to resolve enantiomeric impurities .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow OSHA-compliant guidelines:

  • Use fume hoods to avoid inhalation (H335 hazard) and wear nitrile gloves to prevent skin irritation (H315) .
  • Store in airtight containers away from heat sources (P210) and maintain a spill kit with inert absorbents like vermiculite .
  • In case of eye exposure, rinse immediately with water for ≥15 minutes and consult a physician (H319) .

Advanced Research Questions

Q. How can catalytic methods improve the synthesis yield of this bicyclic monoterpene alcohol?

  • Methodological Answer : Optimize transition-metal-catalyzed pathways. For example, palladium-mediated coupling reactions (e.g., Suzuki-Miyaura) can functionalize the bicyclic core. Silver or rhodium catalysts may enhance Si–C bond activation in silacycle intermediates, as seen in related bicyclic systems . Screen ligands (e.g., phosphines) to stabilize reactive intermediates and reduce side reactions.

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with SMILES/InChI descriptors to predict binding affinities to enzymes like cytochrome P450. Pair this with molecular dynamics simulations (GROMACS) to assess conformational stability in aqueous or lipid environments. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to analyze the compound’s reactivity in metal-catalyzed C–H activation reactions?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. Use deuterated analogs to track hydrogen abstraction pathways. Characterize intermediates via in situ IR spectroscopy or mass spectrometry. For example, rhodium-catalyzed Si–C bond cleavage (as in related silacycles) could be adapted for functionalization .

Q. What experimental conditions affect the compound’s stability during long-term storage?

  • Methodological Answer : Store under argon at –20°C in amber vials to prevent oxidation. Monitor degradation via GC-MS every 3–6 months. Avoid exposure to acidic/basic conditions, which may induce ring-opening reactions. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

Q. How to investigate the compound’s potential as a chiral building block in agrochemical synthesis?

  • Methodological Answer : Screen derivatization reactions (e.g., esterification or etherification) to enhance bioactivity. Test pesticidal activity using in vitro assays against model organisms (e.g., Drosophila melanogaster). Compare enantiomeric activity to establish structure-activity relationships (SAR) .

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